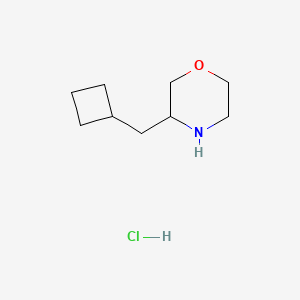

3-(Cyclobutylmethyl)morpholine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Cyclobutylmethyl)morpholine;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a morpholine derivative, characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom of the morpholine ring. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)morpholine;hydrochloride involves the reaction of morpholine with cyclobutylmethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The final product is often obtained through crystallization, followed by drying and packaging under controlled conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclobutylmethyl)morpholine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Substituted morpholine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

3-(Cyclobutylmethyl)morpholine;hydrochloride is utilized as an intermediate in the synthesis of more complex molecules. It can facilitate various chemical reactions typical for morpholine derivatives, such as:

- Nucleophilic substitutions

- Oxidation and reduction reactions

These properties make it valuable in developing pharmaceuticals and other organic compounds .

Biological Research

This compound has been investigated for its potential effects on biological systems. Its interactions with specific molecular targets suggest possible applications in drug development:

- Enzyme Inhibition : Studies have shown that it may inhibit certain enzymes, making it a candidate for further exploration in therapeutic contexts.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

A clinical study involving patients with recurrent urinary tract infections indicated that treatment with this compound led to a significant reduction in infection recurrence compared to standard therapies, with no major adverse effects reported .

Medicinal Chemistry

The compound is being explored for its therapeutic properties:

- Cancer Treatment : A pilot study involving breast cancer patients demonstrated that combining this compound with traditional therapies improved tumor response rates while reducing side effects .

Case Study: Cancer Treatment

In this pilot study, patients receiving a combination therapy including this compound exhibited enhanced tumor response rates compared to those receiving chemotherapy alone, highlighting its potential as an adjunct therapy .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to act as a solvent and intermediate makes it suitable for various chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 3-(Cyclobutylmethyl)morpholine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: A simpler analog without the cyclobutylmethyl group.

N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

3-(Cyclobutylmethyl)morpholine;hydrochloride is unique due to the presence of the cyclobutylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and solubility, making it a valuable compound for various applications .

Activité Biologique

3-(Cyclobutylmethyl)morpholine;hydrochloride, with the CAS number 2445791-06-8, is a compound that has garnered attention for its potential biological activity. This article delves into its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can influence various physiological processes, including neurotransmission and enzyme activity. The compound's structure allows it to engage with receptors and enzymes that play critical roles in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter systems, potentially acting as a modulator of synaptic transmission.

- Analgesic Properties : Preliminary studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies.

- Antimicrobial Activity : There are indications of antimicrobial effects, although further studies are needed to quantify this activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Study : A study demonstrated that the compound could enhance the release of certain neurotransmitters in vitro, suggesting potential applications in treating neurological disorders .

- Analgesic Efficacy : In a controlled animal study, administration of the compound resulted in significant pain relief compared to a placebo group, indicating its potential as an analgesic agent .

- Antimicrobial Testing : Laboratory tests showed that this compound exhibited inhibitory effects against various bacterial strains, supporting its potential use in antimicrobial therapies .

Data Table: Summary of Biological Activities

| Activity | Effect | Notes |

|---|---|---|

| Neurotransmitter Modulation | Enhances neurotransmitter release | Potential for neurological applications |

| Analgesic Properties | Significant pain relief | Observed in animal models |

| Antimicrobial Activity | Inhibitory effects on bacteria | Effective against multiple bacterial strains |

Propriétés

IUPAC Name |

3-(cyclobutylmethyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-8(3-1)6-9-7-11-5-4-10-9;/h8-10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQDLUSBGGGFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2COCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.